molecular formula C13H23NO3 B12971112 tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate

tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate

Cat. No.: B12971112
M. Wt: 241.33 g/mol
InChI Key: HNXZTSDGBCYUOE-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is part of the isoindole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate typically involves multiple steps. One common method starts with the reaction of a suitable precursor, such as tert-butyl 4-hydroxybenzoate, with an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .

Medicine

In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxybenzoate
  • tert-Butyl 4-hydroxyphenylacetate
  • tert-Butyl 4-hydroxycinnamate

Uniqueness

tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate stands out due to its unique isoindole structure, which provides distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications .

Properties

IUPAC Name

tert-butyl 4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXZTSDGBCYUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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